molecular formula C22H20ClN5O3S B2444042 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide CAS No. 1242966-97-7

2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide

Cat. No.: B2444042
CAS No.: 1242966-97-7
M. Wt: 469.94
InChI Key: SPMVFCFSZNBYHQ-UHFFFAOYSA-N
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Description

2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to the specified chemical structure have shown promising anticancer activities. For example, derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, such as colon, lung, and gastric cancer cells, displaying significant inhibitory effects. These compounds interact with biological targets and inhibit cancer cell proliferation, showcasing their potential as therapeutic agents in cancer treatment (Huang et al., 2020).

Antimicrobial Activity

Research on compounds containing the 1,2,4-oxadiazole ring and related heterocycles has demonstrated effective antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The structural features of these molecules, including the presence of 1,2,4-oxadiazole, play a crucial role in their antimicrobial efficacy, offering a basis for developing new antibiotics (Desai & Dodiya, 2014).

Properties

IUPAC Name

2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-12-17-21(24-11-28(22(17)30)10-16(29)25-13-6-2-3-7-13)32-18(12)20-26-19(27-31-20)14-8-4-5-9-15(14)23/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVFCFSZNBYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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